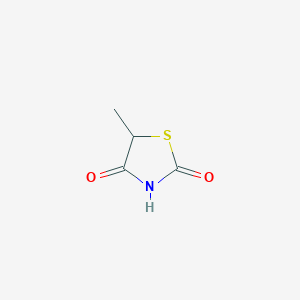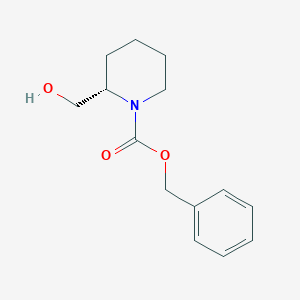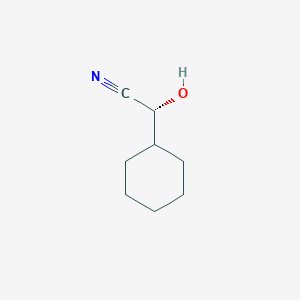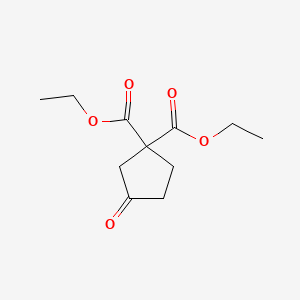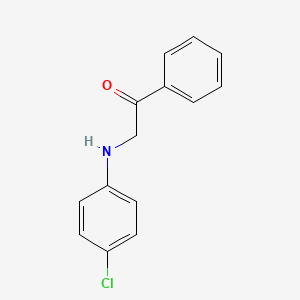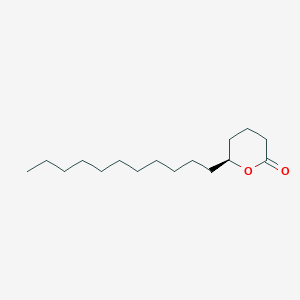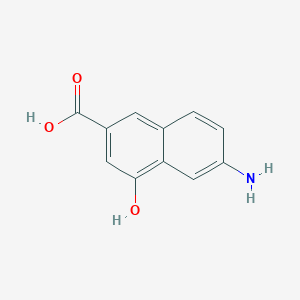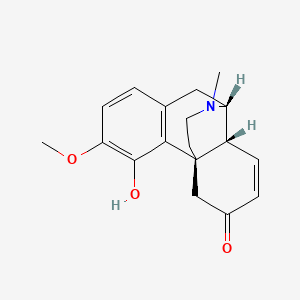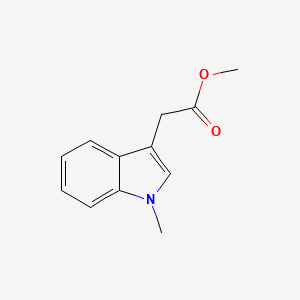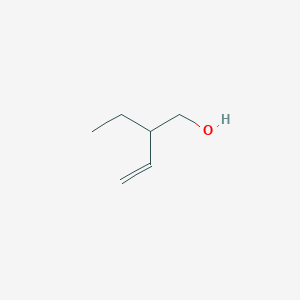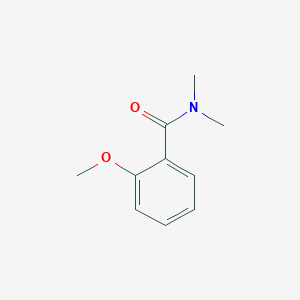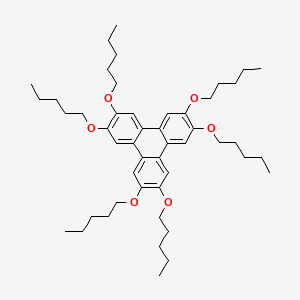
2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene
Übersicht
Beschreibung
2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene is a chemical compound with the molecular formula C48H72O6. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of six pentyloxy groups attached to the triphenylene core. This compound is known for its liquid crystalline properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene typically involves the alkylation of triphenylene with pentyloxy groups. One common method involves the reaction of 2,3,6,7,10,11-hexahydroxytriphenylene with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Substitution: The pentyloxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Complex Formation: It can form complexes with electron acceptors, leading to the formation of charge-transfer complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base are used for substitution reactions.
Complex Formation: Electron acceptors like tetracyanoquinodimethane (TCNQ) are used to form charge-transfer complexes.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted triphenylene derivatives.
Complex Formation: Charge-transfer complexes with unique electronic properties.
Wissenschaftliche Forschungsanwendungen
2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential use in biological imaging and as a probe for studying molecular interactions.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic formulations.
Wirkmechanismus
The mechanism of action of 2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene involves its ability to self-assemble into ordered structures due to π-π stacking interactions between the triphenylene cores. This self-assembly leads to the formation of columnar liquid crystalline phases, which are essential for its applications in optoelectronics and materials science . The molecular targets and pathways involved include interactions with electron acceptors and the formation of charge-transfer complexes .
Vergleich Mit ähnlichen Verbindungen
2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene can be compared with other similar compounds such as:
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene: Similar liquid crystalline properties but with different alkyl chain lengths.
2,3,6,7,10,11-Hexakis(pentylthio)triphenylene: Contains sulfur atoms in place of oxygen, leading to different electronic properties.
This compound: Exhibits unique self-assembly behavior and charge-transfer complex formation compared to its analogs.
These comparisons highlight the uniqueness of this compound in terms of its liquid crystalline properties and its ability to form charge-transfer complexes, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2,3,6,7,10,11-hexapentoxytriphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72O6/c1-7-13-19-25-49-43-31-37-38(32-44(43)50-26-20-14-8-2)40-34-46(52-28-22-16-10-4)48(54-30-24-18-12-6)36-42(40)41-35-47(53-29-23-17-11-5)45(33-39(37)41)51-27-21-15-9-3/h31-36H,7-30H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHHLYFBQPYIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OCCCCC)OCCCCC)OCCCCC)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446283 | |
| Record name | 2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69079-52-3 | |
| Record name | 2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



